REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[N:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH2:16](O)[CH3:17]>>[Br:1][C:2]1[CH:10]=[N:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH2:16][CH3:17])=[O:5]
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=CN=C1
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux at which time everything
|
Type
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TEMPERATURE
|
Details
|
After 12 hours at reflux
|
Duration
|
12 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator to a third of its original volume
|
Type
|
ADDITION
|
Details
|
The mixture was then diluted with 250 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
washed twice with saturated aqueous sodium bicarbonate
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)OCC)C=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |